(1-Bromo-3,3,3-trifluoropropyl)benzene

Description

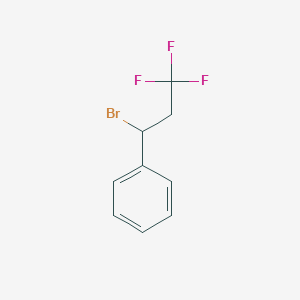

Molecular Structure and Properties (1-Bromo-3,3,3-trifluoropropyl)benzene (C₉H₈BrF₃) is a brominated aromatic compound featuring a trifluoromethyl (-CF₃) group and a bromine atom on a propane chain attached to a benzene ring. Its SMILES notation is C1=CC=C(C=C1)C(CC(F)(F)F)Br, and its InChIKey is AYKUFAYXLNQFMV-UHFFFAOYSA-N .

Synthesis

The compound is synthesized via photochemical reactions. For example, reacting trifluoromethanesulfonyl bromide with styrene (C₆H₅CH=CH₂) in hexane under sunlight irradiation yields this compound with 70% efficiency .

Notably, CymitQuimica lists this compound as discontinued, indicating challenges in commercial availability or synthesis scalability .

Properties

IUPAC Name |

(1-bromo-3,3,3-trifluoropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c10-8(6-9(11,12)13)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKUFAYXLNQFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705822 | |

| Record name | (1-Bromo-3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3238-20-8 | |

| Record name | (1-Bromo-3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-3,3,3-trifluoropropyl)benzene typically involves the bromination of 3,3,3-trifluoropropylbenzene. One common method includes the reaction of 3,3,3-trifluoropropylbenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination of the propyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: (1-Bromo-3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The compound can be reduced to form 3,3,3-trifluoropropylbenzene by using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Formation of 3,3,3-trifluoropropylphenol, 3,3,3-trifluoropropylamine, etc.

Reduction: Formation of 3,3,3-trifluoropropylbenzene.

Oxidation: Formation of 3,3,3-trifluoropropylbenzoic acid or 3,3,3-trifluoropropylbenzaldehyde.

Scientific Research Applications

Organic Synthesis

(1-Bromo-3,3,3-trifluoropropyl)benzene is primarily utilized as an intermediate in the synthesis of various fluorinated compounds. Its ability to participate in nucleophilic substitution reactions allows for the introduction of trifluoromethyl groups into other organic molecules.

Case Study: Trifluoromethylation Reactions

Recent studies have demonstrated that this compound can be effectively used in trifluoromethylation reactions. For instance, a method involving copper and zinc co-promoted bromotrifluoromethylation has been developed, yielding good results with alkenes and alkynes when reacted with trifluoromethanesulfonic anhydride (Tf2O) . This reaction showcases the compound's utility in synthesizing complex fluorinated products that are important in pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound serves as a precursor for creating fluorinated polymers and coatings. The incorporation of fluorinated groups into polymer backbones can enhance thermal stability and chemical resistance.

Table 1: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Solubility | Organic solvents |

These properties make fluorinated polymers suitable for applications in electronics, aerospace, and protective coatings.

Environmental Studies

The environmental impact of fluorinated compounds is a growing area of research. Studies on the degradation pathways of this compound indicate its potential persistence in the environment due to the stability of C-F bonds . Understanding its behavior in atmospheric chemistry is crucial for assessing its environmental risks.

Case Study: Reaction Mechanisms with Hydroxyl Radicals

Theoretical investigations have explored the reaction mechanisms of this compound with hydroxyl radicals (OH). These studies reveal multiple reaction pathways with varying energy barriers and products . Such insights are essential for predicting the compound's fate in atmospheric conditions and its potential contributions to greenhouse gas effects.

Mechanism of Action

The mechanism of action of (1-Bromo-3,3,3-trifluoropropyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoropropyl group can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions, which can be exploited in synthetic chemistry and drug design.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between (1-Bromo-3,3,3-trifluoropropyl)benzene and analogous brominated aromatic compounds:

Physical Properties

- Boiling Points and Stability: The trifluoromethyl group lowers boiling points compared to non-fluorinated analogs. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene has a bp of 154°C , while 3,3-diphenylpropyl bromide decomposes at 145°C under vacuum .

- Density: Fluorine substituents increase density; 1-Bromo-3,5-bis(trifluoromethyl)benzene (1.71 g/cm³) is denser than non-fluorinated analogs .

Key Research Findings

- Synthetic Challenges : The discontinuation of this compound contrasts with the commercial availability of 1-Bromo-3,5-bis(trifluoromethyl)benzene , suggesting differences in synthetic feasibility or demand.

- Substituent Effects : Fluorine and trifluoromethyl groups significantly alter reactivity. For instance, 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene’s electron-deficient ring facilitates nucleophilic aromatic substitution , whereas the target compound’s aliphatic bromine favors aliphatic substitution.

Biological Activity

(1-Bromo-3,3,3-trifluoropropyl)benzene, identified by its CAS number 1099597-60-0, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrF₃. It features a bromine atom and a trifluoropropyl group attached to a benzene ring. The compound's structure can be represented as follows:

Physical Properties

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may act as a reactive electrophile capable of modifying nucleophilic sites in biomolecules such as proteins and nucleic acids.

Toxicological Studies

Research indicates that compounds containing bromine and trifluoromethyl groups can exhibit significant cytotoxicity. A study on related compounds demonstrated their potential to induce oxidative stress in cells, leading to apoptosis in certain cancer cell lines . This suggests that this compound may also possess similar properties.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound and related compounds:

- Cell Viability Assays : In vitro assays showed that exposure to this compound resulted in decreased cell viability in cultured human cancer cell lines. The IC50 values indicate a dose-dependent response with significant cytotoxic effects observed at concentrations above 10 µM .

- Reactive Species Formation : The compound was shown to generate reactive oxygen species (ROS), which are implicated in cellular damage and signaling pathways related to inflammation and cancer progression .

- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to altered drug metabolism or enhanced toxicity of co-administered pharmaceuticals .

Summary of Biological Activity

| Activity | Observation |

|---|---|

| Cytotoxicity | Significant reduction in cell viability |

| Reactive Oxygen Species (ROS) | Increased ROS generation |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.